4-(4-(Piperidin-1-yl)quinolin-2-yl)morpholine
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Overview
Description
2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is a heterocyclic compound that contains both a quinoline core and two nitrogen-containing rings: morpholine and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For example, 2-chloroquinoline can react with morpholine under basic conditions to form 2-(morpholin-4-yl)quinoline.
Introduction of the Piperidine Group: The piperidine group can be introduced through similar nucleophilic substitution reactions. For instance, 4-chloroquinoline can react with piperidine to form 4-(piperidin-1-yl)quinoline.
Coupling Reactions: The final step involves coupling the two substituted quinoline derivatives to form 2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce any oxidized functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or other oxygenated derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(morpholin-4-yl)quinoline: Lacks the piperidine group, which may affect its biological activity.
4-(piperidin-1-yl)quinoline: Lacks the morpholine group, which may also influence its properties.
2-(piperidin-1-yl)quinoline: Contains only the piperidine group, making it structurally simpler.
Uniqueness
2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is unique due to the presence of both morpholine and piperidine groups, which can confer distinct biological and chemical properties. This dual substitution can enhance its ability to interact with multiple targets and increase its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C18H23N3O |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4-piperidin-1-ylquinolin-2-yl)morpholine |
InChI |
InChI=1S/C18H23N3O/c1-4-8-20(9-5-1)17-14-18(21-10-12-22-13-11-21)19-16-7-3-2-6-15(16)17/h2-3,6-7,14H,1,4-5,8-13H2 |
InChI Key |
JNTANPYJDHJEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
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